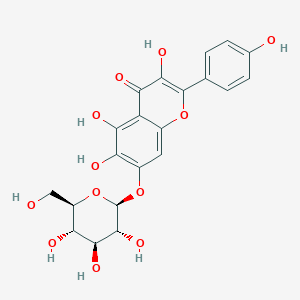
Lepadin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lepadin E is a marine alkaloid derived from the tropical marine tunicate Didemnum species. It is known for its significant cytotoxic properties and its ability to induce ferroptosis, a type of programmed cell death, through the classical p53-SLC7A11-GPX4 pathway
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lepadin E involves several steps, starting from the extraction of the compound from the Didemnum species. The synthetic route typically includes the following steps:
Extraction: The compound is extracted from the marine tunicate using organic solvents.
Purification: The extract is purified using chromatographic techniques to isolate this compound.
Chemical Synthesis: The isolated compound undergoes further chemical synthesis to enhance its purity and yield.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes to make them more efficient and cost-effective. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Lepadin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Lepadin E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying marine alkaloids and their chemical properties.
Biology: The compound is studied for its role in cellular processes, particularly ferroptosis.
Medicine: This compound has significant potential as an anticancer agent due to its ability to induce ferroptosis in cancer cells
Industry: Research is ongoing to explore the use of this compound in various industrial applications, including drug development and biotechnology.
Wirkmechanismus
Lepadin E exerts its effects by inducing ferroptosis through the classical p53-SLC7A11-GPX4 pathway . This pathway involves the following steps:
Promotion of p53 Expression: this compound increases the expression of the p53 protein.
Repression of SLC7A11 and GPX4: The compound decreases the levels of SLC7A11 and GPX4, leading to increased reactive oxygen species (ROS) and lipid peroxidation.
Upregulation of ACSL4: this compound upregulates ACSL4 expression, further promoting lipid peroxidation and cell death.
Vergleich Mit ähnlichen Verbindungen
Lepadin E is part of the lepadin family of marine alkaloids, which includes other compounds such as Lepadin A, B, and H . Compared to these compounds, this compound is unique due to its specific mechanism of inducing ferroptosis and its significant cytotoxic properties. While other lepadins also exhibit cytotoxicity, this compound’s ability to target the p53-SLC7A11-GPX4 pathway sets it apart as a promising candidate for cancer therapy.
List of Similar Compounds
Eigenschaften
Molekularformel |
C26H47NO3 |
|---|---|
Molekulargewicht |
421.7 g/mol |
IUPAC-Name |
[(2S,3R,4aS,5S,8aR)-5-[(5R)-5-hydroxyoctyl]-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |
InChI |
InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22+,23-,24+,25+/m0/s1 |
InChI-Schlüssel |
QNAATLGQMSSVEO-HOLZRJRLSA-N |
Isomerische SMILES |
CCCCC/C=C/C(=O)O[C@@H]1C[C@H]2[C@H](CCC[C@H]2N[C@H]1C)CCCC[C@@H](CCC)O |
Kanonische SMILES |
CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
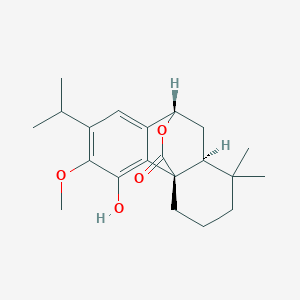
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
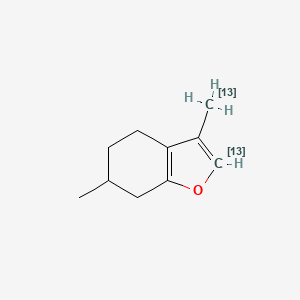

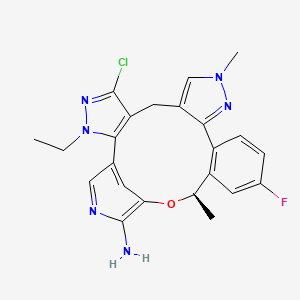



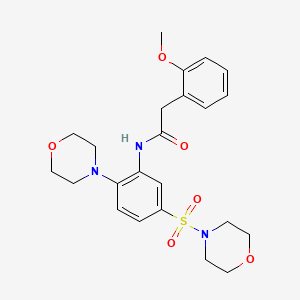
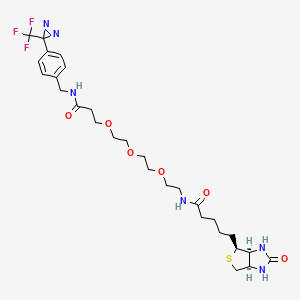
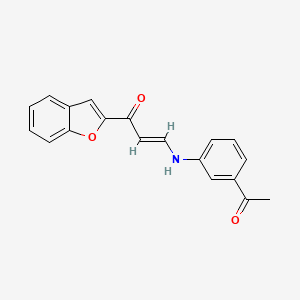
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)
